BenchChemオンラインストアへようこそ!

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro-

Physicochemical profiling Lipophilicity Drug-likeness prediction

This 5-chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (4-fluoro-5-chloro-7-aza-2-oxindole) delivers a privileged 7-azaindole scaffold with a reactive C2 lactam and a defined 5-Cl/4-F halogen pattern. The rigid core (0 rotatable bonds, 1 HBD/3 HBA, XLogP3-AA 0.8) is pre-organized for entropically favorable hinge binding in kinase FBDD campaigns. The orthogonal C5 chlorine enables selective Pd-catalyzed arylation while the C4 fluorine remains inert, supporting efficient library synthesis without protecting-group manipulation. This specific positional arrangement is critical; the inverted 4-Cl/5-F isomer or mono-halogenated analogs produce divergent electronic surfaces and biological readouts, making this the essential building block for reproducible CHK1/CHK2, CDK12, and anti-inflammatory 7-aza-2-oxindole SAR programs.

Molecular Formula C7H4ClFN2O
Molecular Weight 186.57 g/mol
CAS No. 1190318-22-9
Cat. No. B3219369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro-
CAS1190318-22-9
Molecular FormulaC7H4ClFN2O
Molecular Weight186.57 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CN=C2NC1=O)Cl)F
InChIInChI=1S/C7H4ClFN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
InChIKeyHAQNDRAJHCEABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190318-22-9): Core Scaffold Identification for Procurement


5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190318-22-9), also referred to as 4-fluoro-5-chloro-7-aza-2-oxindole, is a halogenated 7-azaoxindole building block with molecular formula C₇H₄ClFN₂O and a molecular weight of 186.57 g/mol [1]. This heterocyclic scaffold belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) family, a privileged structure in medicinal chemistry that constitutes the core of multiple kinase inhibitor chemotypes, including CHK1/CHK2 inhibitors [2], CDK12 inhibitors [3], and anti-inflammatory 7-aza-2-oxindole derivatives [4]. The compound features a 1,3-dihydro-2-oxo functionality that distinguishes it from the fully aromatic 7-azaindole congeners (e.g., 5-chloro-4-fluoro-7-azaindole, CAS 1190317-94-2) by introducing a reactive lactam moiety amenable to N-functionalization and C-3 derivatization . The simultaneous presence of a chlorine atom at the 5-position and a fluorine atom at the 4-position creates a precisely defined electronic and steric environment that directly governs downstream molecular recognition in target binding pockets [4].

Why 5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


The 7-aza-2-oxindole scaffold is acutely sensitive to both the identity and the positional arrangement of halogen substituents. In the comprehensive SAR study of 30 indole-2-one and 7-aza-2-oxindole derivatives by Chen et al. (2014), quantitative structure-activity relationship analysis revealed that a high molecular polarizability and a low lipid/water partition coefficient (ALogP) correlate directly with anti-inflammatory potency in LPS-stimulated RAW264.7 macrophages [1]. The precise 5-chloro-4-fluoro substitution pattern on the 7-aza-2-oxindole core determines the compound's computed XLogP3-AA of 0.8 [2], a value that positions it within a favorable polarity window absent in the non-halogenated parent 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 5654-97-7). The positional isomer 4-chloro-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190315-74-2) , while sharing the identical molecular formula (C₇H₄ClFN₂O, MW 186.57), presents an inverted halogen arrangement that alters the molecular electrostatic potential surface and consequently the hydrogen-bonding geometry with kinase hinge regions [3]. Furthermore, the 5-bromo analog (5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) differs in both halogen size (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å) and electronic character, while the 4-chloro analog (CAS 346599-62-0) lacks the fluorine atom entirely, eliminating the unique C–F bond dipole that influences both metabolic stability and target engagement [4]. Generic substitution across this series without explicit positional and elemental equivalence therefore carries a high risk of divergent biological readout.

Quantitative Differentiation Evidence for 5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Versus Closest Analogs


Physicochemical Differentiation: Computed XLogP3-AA of 0.8 Defines a Distinct Polarity Window Versus Non-Halogenated and Positional Isomer Analogs

The target compound 5-chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibits a computed XLogP3-AA partition coefficient of 0.8 [1], a value that is quantitatively distinct from both the non-halogenated parent scaffold and positional isomer analogs. In the Chen et al. (2014) SAR study of 7-aza-2-oxindole anti-inflammatory agents, a low lipid/water partition coefficient (ALogP) was identified as a statistically significant predictor of anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages [2]. The XLogP3-AA of 0.8 for the 5-Cl-4-F substitution pattern contrasts with the predicted higher lipophilicity of the 5-bromo analog (estimated XLogP3-AA ~1.1 based on Hansch substituent constants: πBr = 0.86 vs. πCl = 0.71 at C-5, while the C-4 F contributes πF = 0.14) [3]. This polarity difference of approximately 0.3 log units translates to a roughly two-fold difference in octanol-water partitioning, which may influence both solubility and non-specific protein binding profiles.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Positional Isomer Differentiation: 5-Chloro-4-fluoro Versus 4-Chloro-5-fluoro Substitution Pattern Alters Predicted Kinase Hinge-Binding Geometry

The positional isomer 4-chloro-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190315-74-2) shares the identical molecular formula (C₇H₄ClFN₂O) and molecular weight (186.57 g/mol) with the target compound , yet the inverted halogen positions produce a fundamentally different molecular electrostatic potential (MEP) surface. In the 7-azaindole kinase inhibitor pharmacophore described by Mérour et al. (2014), the N-7 nitrogen of the pyridine ring and the lactam carbonyl serve as the critical hydrogen bond acceptor/donor pair that engages the kinase hinge region [1]. The 5-chloro-4-fluoro arrangement places the electron-withdrawing chlorine para to the pyridine nitrogen (N-7), while the 4-chloro-5-fluoro isomer places chlorine meta to N-7. This positional shift alters the pKa of the pyridine nitrogen and consequently the strength of the hinge hydrogen bond. Chemically, the two isomers are not interconvertible and require distinct synthetic routes starting from different halogenated pyridine precursors [2].

Kinase inhibitor design Positional isomerism Hinge-binding motif

Hydrogen Bond Donor Count of 1 and Acceptor Count of 3 Define a Balanced H-Bond Profile Suitable for ATP-Binding Site Engagement

The target compound possesses exactly one hydrogen bond donor (the lactam N–H) and three hydrogen bond acceptors (the lactam carbonyl oxygen, the pyridine nitrogen N-7, and the fluorine atom), as computed by PubChem [1]. This 1-donor/3-acceptor profile satisfies Lipinski's Rule of Five criteria (HBD ≤ 5, HBA ≤ 10) and is consistent with the pharmacophoric requirements for ATP-binding site engagement in kinases, where the donor–acceptor–acceptor motif forms a bidentate interaction with the hinge region backbone [2]. In comparison, the reduced 5-chloro-4-fluoro-7-azaindole (CAS 1190317-94-2) lacks the carbonyl oxygen acceptor, reducing the HBA count to 2 and eliminating a key hydrogen bond acceptor site utilized in many oxindole-based kinase inhibitor co-crystal structures . The 5-chloro-4-fluoroindolin-2-one analog (CAS 1222844-18-9), lacking the pyridine nitrogen, has a fundamentally different HBA spatial arrangement due to the absence of the aza functionality.

Hydrogen bonding Kinase inhibitor pharmacology ADME prediction

Zero Rotatable Bonds Confers Maximal Conformational Rigidity: Advantage for Entropy-Driven Binding in Fragment-Based Drug Discovery

The target compound possesses a computed rotatable bond count of zero [1], indicating a completely rigid bicyclic framework with no freely rotating bonds. This rigidity is a significant advantage in fragment-based drug discovery (FBDD), where ligand efficiency metrics penalize conformational entropy penalties upon target binding. In the fragment-to-lead optimization paradigm, a rigid core scaffold provides a higher fraction of the binding free energy per non-hydrogen atom than flexible analogs [2]. By comparison, common building block alternatives such as 5-chloro-4-fluoroindolin-2-one (CAS 1222844-18-9) also have zero rotatable bonds but lack the aza nitrogen that provides an additional hinge contact point, while more elaborate 3-substituted-7-aza-2-oxindole derivatives (e.g., those in the Chen et al. 2014 series) introduce rotatable bonds at the C-3 position that reduce overall ligand efficiency [3]. The 0 rotatable bond count combined with a molecular weight of 186.57 yields a ligand efficiency baseline (LE = 1.4 × pIC₅₀ / heavy atom count) that is theoretically maximal for this chemotype at the fragment stage.

Fragment-based drug discovery Ligand efficiency Conformational restriction

Chlorine at C-5 Provides a Synthetic Handle for Transition Metal-Catalyzed Cross-Coupling Not Available in Non-Halogenated or Fluoro-Only Analogs

The chlorine substituent at the 5-position of the target compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling late-stage diversification of the 7-aza-2-oxindole core [1]. The reactivity order for aryl halides in Pd(0)-catalyzed oxidative addition is I > Br > Cl ≫ F, meaning the C–Cl bond is reactive toward cross-coupling while the C–F bond remains essentially inert under standard coupling conditions [2]. This orthogonal reactivity profile allows chemoselective elaboration at C-5 while maintaining the C-4 fluorine substituent for electronic modulation. In contrast, the 5-bromo analog (5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) is more reactive but may suffer from lower selectivity and competing protodebromination , while the 4-chloro-5-fluoro isomer (CAS 1190315-74-2) positions the reactive chlorine at C-4 rather than C-5, directing diversification to a different vector on the scaffold. The 5-fluoro-only or 5-hydrogen analogs lack a cross-coupling handle entirely.

Cross-coupling chemistry Building block versatility Synthetic tractability

Procurement-Relevant Application Scenarios for 5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one


Fragment-Based Kinase Inhibitor Library Design Using the Rigid 5-Chloro-4-fluoro-7-aza-2-oxindole Core

The zero rotatable bond count and balanced 1 HBD / 3 HBA profile [1] make this compound an ideal fragment library member for FBDD screening against kinase targets. The rigid bicyclic core pre-organizes the hinge-binding donor–acceptor motif, maximizing the entropic contribution to binding free energy as established in the fragment-based drug discovery paradigm [2]. Procurement of this specific scaffold enables the construction of a focused 7-aza-2-oxindole fragment set for SPR or DSF-based screening against the kinome, where the 5-Cl/4-F substitution pattern provides a defined electronic starting point distinct from unsubstituted or mono-halogenated fragments [3].

Late-Stage Diversification via Chemoselective C-5 Suzuki-Miyaura Cross-Coupling

The orthogonal reactivity of the C-5 chlorine (cross-coupling competent) and C-4 fluorine (inert) enables selective palladium-catalyzed arylation at C-5 without protecting group manipulation [1]. This chemoselectivity, demonstrated on related 5-chloro-pyrrolo[2,3-b]pyridine intermediates in the Array BioPharma CHK1/CHK2 inhibitor patent series [2], supports the use of this compound as a central building block for generating arrays of 5-aryl-4-fluoro-7-aza-2-oxindole derivatives for kinase inhibitor SAR exploration. The alternative 5-bromo analog introduces the risk of competing reactivity, while the 4-chloro-5-fluoro isomer directs diversification to a different exit vector.

Synthesis of 7-Aza-2-oxindole Anti-Inflammatory Lead Series Based on Tenidap Pharmacophore

The Chen et al. (2014) study established that halogenated 7-aza-2-oxindole derivatives inhibit LPS-stimulated TNF-α and IL-6 release in RAW264.7 macrophages, with SAR analysis indicating that molecular polarizability and low ALogP correlate with potency [1]. The target compound's XLogP3-AA of 0.8 [2] falls within the favorable polarity range identified in that study, positioning it as a privileged intermediate for C-3 functionalization to generate new analogs for anti-inflammatory screening. The 5-chloro-4-fluoro substitution pattern may confer improved metabolic stability compared to the 5-unsubstituted analogs by blocking potential sites of CYP450-mediated oxidation [3].

CDK12 Inhibitor Development Using 7-Aza-2-oxindole Scaffold as Replacement for Indole-2-one Core

The WO2019058132A1 patent demonstrates that pyrrolopyridine-based compounds are effective CDK12 kinase inhibitors with therapeutic potential in myotonic dystrophy type 1 (DM1) [1]. The 5-chloro-4-fluoro-7-aza-2-oxindole scaffold provides the pyrrolopyridine core with an additional carbonyl functionality at C-2 compared to the 7-azaindole chemotype, enabling unique interactions with the CDK12 ATP-binding pocket. The chlorine at C-5 and fluorine at C-4 modulate the electron density of the pyridine ring, potentially fine-tuning the hinge-binding affinity relative to unsubstituted or mono-substituted analogs, as observed across multiple kinase inhibitor series built on the 7-azaindole framework [2].

Quote Request

Request a Quote for 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.